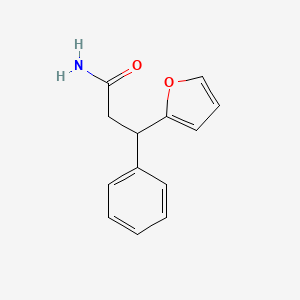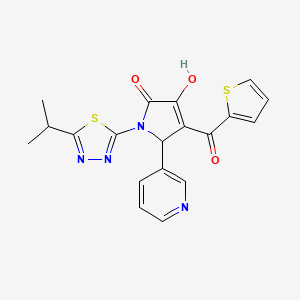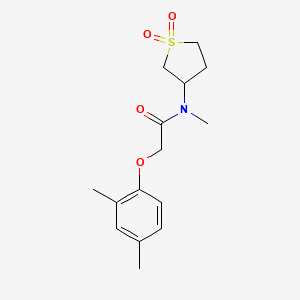
3-(2-furyl)-3-phenylpropanimidic acid
説明
3-(2-furyl)-3-phenylpropanimidic acid, commonly known as FPPA, is a chemical compound that belongs to the class of imidic acids. It is a white crystalline powder that has been extensively studied for its potential applications in the field of medicinal chemistry. FPPA is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
Structural and Aggregation Properties
A study on the aggregation properties of stereoisomeric α-furylcinnamic acids, closely related to "3-(2-furyl)-3-phenylpropanimidic acid," utilized PM3 semiempirical quantum chemical method to reveal that certain furyl derivatives could form virtually infinite chains or ribbonlike networks through hydrogen bonds and π interactions. This insight into the molecular interactions of furyl-containing compounds can guide the design of materials and molecules with desired aggregation properties (Pálinkó & Körtvélyesi, 2001).
Enantioselective Hydrogenation
The enantioselective hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents, including (E)-2-phenyl-3-(2-furyl)propenoic acid, was examined. The study found that the presence of cinchonidine in the hydrogenation process could lead to selective production of its hydrogenated product with significant enantioselectivity. This research offers valuable information for developing asymmetric synthesis methods for producing optically active compounds from furyl-substituted precursors (Hermán et al., 2009).
Fungitoxic Activity
Another study focused on the synthesis of compounds that could form complexes with divalent metal ions and evaluated their fungitoxic activity against various phytopathogenic fungi. These findings suggest potential applications of furyl-containing compounds in the development of new fungicides or plant protection agents (Singh et al., 2000).
Electronic Properties
The electronic properties of furyl substituents attached to phosphanes and phosphonium salts were examined, providing insights into their influence on NMR chemical shifts. This research could inform the design of furyl-containing compounds for NMR spectroscopy applications or the development of materials with specific electronic characteristics (Ackermann et al., 2006).
Synthesis and Applications in Organic Chemistry
Research into the synthesis of phenyl furyl sulfides and ethers through nucleophilic substitution of nitrofurans highlights the potential of furyl-containing compounds in the synthesis of complex organic molecules. Such studies contribute to the broader understanding of furyl derivatives' reactivity and utility in organic synthesis (Ogawa et al., 2007).
特性
IUPAC Name |
3-(furan-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQHNBOMYNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-mesitylbutanamide](/img/structure/B4057666.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)
![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)


![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)